Fusicoccin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

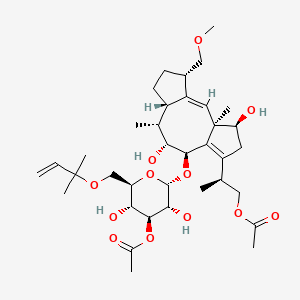

Fusicoccin A es un diterpeno glucósido producido por el hongo Phomopsis amygdali, conocido por causar la enfermedad del cancro en los almendros y los melocotoneros . Este compuesto es una potente fitotoxina que induce la apertura irreversible de los estomas en las plantas, lo que lleva a la marchitez y la muerte eventual de la planta . This compound A ha despertado un gran interés debido a su capacidad para estabilizar las interacciones entre las proteínas 14-3-3 y las proteínas de ligandos fosforiladas, convirtiéndolo en una herramienta valiosa en la fisiología vegetal y un posible agente terapéutico .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Fusicoccin A implica varios pasos, comenzando desde el esqueleto diterpénico. . Las condiciones de reacción suelen implicar el uso de reactivos y catalizadores específicos para garantizar la estereoquímica deseada y la colocación de los grupos funcionales.

Métodos de producción industrial: La producción industrial de this compound A se logra principalmente mediante procesos de fermentación utilizando el hongo Phomopsis amygdali . Las condiciones de fermentación, incluida la temperatura, el pH y la disponibilidad de nutrientes, se optimizan para maximizar el rendimiento de this compound A. Después de la fermentación, el compuesto se extrae y purifica mediante técnicas cromatográficas.

Análisis De Reacciones Químicas

Tipos de reacciones: Fusicoccin A experimenta diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar el compuesto con el fin de estudiar sus relaciones estructura-actividad y desarrollar derivados con una actividad biológica mejorada .

Reactivos y condiciones comunes:

Oxidación: Se utilizan agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo para introducir funcionalidades de oxígeno.

Reducción: Se emplean agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio para reducir grupos funcionales específicos.

Sustitución: Las reacciones de sustitución nucleófila se llevan a cabo utilizando reactivos como la azida de sodio o el cianuro de potasio en condiciones controladas.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de this compound A con modificaciones en posiciones específicas del esqueleto diterpénico. Estos derivados se estudian por sus actividades biológicas y sus posibles aplicaciones terapéuticas .

Aplicaciones Científicas De Investigación

Enhancement of Plant Growth

Recent studies have demonstrated that fusicoccin can enhance plant growth significantly. For instance, research indicated that long-term treatment with this compound A (FC-A) resulted in approximately 30% growth enhancement in Arabidopsis thaliana by promoting stomatal opening and photosynthesis through the stabilization of the H+-ATPase-14-3-3 interaction .

Table 1: Effects of this compound on Plant Growth

| Compound | Effect on Growth (%) | Mechanism |

|---|---|---|

| FC-A | ~30 | Stabilizes H+-ATPase-14-3-3 interaction |

| FC-J | Similar to FC-A | Similar mechanism |

| FC-H | No effect | Lacks critical functional groups |

Stress Resistance in Plants

This compound has also been shown to mitigate oxidative stress in plants. A study found that exogenous application of this compound reduced damage from oxidative stress in onion bulbs and facilitated healthy germination under salt stress conditions. It achieved this by enhancing water uptake, stimulating mitotic activity, and regulating antioxidant enzyme activities .

Table 2: Stress Mitigation by this compound

| Stress Type | Plant Type | Effect of this compound |

|---|---|---|

| Oxidative Stress | Onion Bulbs | Reduced damage |

| Salt Stress | Various Plants | Increased germination and growth |

Potential Therapeutic Uses

Beyond its agricultural applications, this compound is being explored for its potential therapeutic uses, particularly in cancer research. The compound's ability to influence the interaction between 14-3-3 proteins and their client proteins suggests it could play a role in drug design aimed at treating diseases such as cancer .

Case Study: this compound in Cancer Research

A review highlighted how this compound's mechanism could be leveraged to develop drugs targeting 14-3-3 proteins involved in cancer progression. The ability to modulate these interactions opens avenues for new therapeutic strategies .

Mecanismo De Acción

Fusicoccin A ejerce sus efectos estabilizando la interacción entre las proteínas 14-3-3 y las proteínas de ligandos fosforiladas . Esta estabilización es crucial para la regulación de la vía de señalización de la quinasa serina/treonina, que controla varios procesos biológicos en las células eucariotas . El compuesto se une a la proteína 14-3-3, mejorando su afinidad por el ligando fosforilado y promoviendo la formación de un complejo estable . Esta interacción conduce a la activación de las vías de señalización descendentes, lo que da como resultado los efectos biológicos observados .

Comparación Con Compuestos Similares

Fusicoccin A es único debido a su interacción específica con las proteínas 14-3-3 y sus potentes efectos fitotóxicos. Entre los compuestos similares se incluyen:

Ciclosporina A: Un péptido macrocíclico fúngico que induce interacciones proteína-proteína mediante la unión de la isomerasa peptidil prolil con la calcineurina.

FK506 (Tacrolimus): Una macrólida bacteriana que forma un complejo ternario con la proteína de unión a FK506 y la calcineurina, inhibiendo el crecimiento de las células de los linfocitos T.

Estos compuestos comparten la capacidad de modular las interacciones proteína-proteína, pero this compound A se distingue por su objetivo específico y su mecanismo de acción .

Propiedades

Número CAS |

20108-30-9 |

|---|---|

Fórmula molecular |

C36H56O12 |

Peso molecular |

680.8 g/mol |

Nombre IUPAC |

2-[(3R,4S,8R,9R,10R,11S,14S)-8-[(2S,3R,4S,5R,6R)-4-acetyloxy-3,5-dihydroxy-6-(2-methylbut-3-en-2-yloxymethyl)oxan-2-yl]oxy-4,9-dihydroxy-14-(methoxymethyl)-3,10-dimethyl-6-tricyclo[9.3.0.03,7]tetradeca-1,6-dienyl]propyl acetate |

InChI |

InChI=1S/C36H56O12/c1-10-35(6,7)45-17-26-30(41)33(46-21(5)38)31(42)34(47-26)48-32-28-24(18(2)15-44-20(4)37)13-27(39)36(28,8)14-25-22(16-43-9)11-12-23(25)19(3)29(32)40/h10,14,18-19,22-23,26-27,29-34,39-42H,1,11-13,15-17H2,2-9H3/t18?,19-,22-,23+,26-,27+,29-,30-,31-,32-,33+,34-,36+/m1/s1 |

Clave InChI |

KXTYBXCEQOANSX-NNXGSGQWSA-N |

SMILES |

CC1C2CCC(C2=CC3(C(CC(=C3C(C1O)OC4C(C(C(C(O4)COC(C)(C)C=C)O)OC(=O)C)O)C(C)COC(=O)C)O)C)COC |

SMILES isomérico |

C[C@@H]1[C@@H]2CC[C@@H](C2=C[C@]3([C@H](CC(=C3[C@H]([C@@H]1O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(C)(C)C=C)O)OC(=O)C)O)C(C)COC(=O)C)O)C)COC |

SMILES canónico |

CC1C2CCC(C2=CC3(C(CC(=C3C(C1O)OC4C(C(C(C(O4)COC(C)(C)C=C)O)OC(=O)C)O)C(C)COC(=O)C)O)C)COC |

Sinónimos |

fusicoccin fusicoccin-A |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.